molecular formula C13H10N2O B1621326 4-Methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 4240-97-5

4-Methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B1621326
CAS No.: 4240-97-5
M. Wt: 210.23 g/mol
InChI Key: DIKYSAWZOUGXTO-UHFFFAOYSA-N
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Description

4-Methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound with the molecular formula C13H10N2O. It is a member of the pyridine family and is known for its unique chemical structure, which includes a nitrile group and a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-oxo-4-phenylbutyronitrile with methylamine in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The nitrile group and the phenyl ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-9-7-12(10-5-3-2-4-6-10)15-13(16)11(9)8-14/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKYSAWZOUGXTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384642
Record name 4-methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4240-97-5
Record name 4-methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-2-OXO-6-PHENYL-1,2-DIHYDRO-3-PYRIDINECARBONITRILE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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